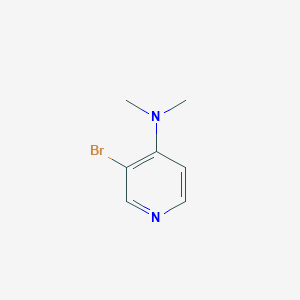

3-bromo-N,N-dimethylpyridin-4-amine

Beschreibung

3-Bromo-N,N-dimethylpyridin-4-amine (CAS: 84539-35-5) is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at position 3 and a dimethylamino group (-N(CH₃)₂) at position 4. This compound is primarily utilized as a pharmaceutical intermediate, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactive bromine atom . It is stored under dry, ambient conditions and is commercially available in purities up to 95% .

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSWXPXRLCSGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468529 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-35-5 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethylpyridin-4-amine typically involves the bromination of N,N-dimethylpyridin-4-amine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

Oxidation: Products include pyridine N-oxides and other oxidized derivatives.

Reduction: Products include dehalogenated pyridines and reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N,N-dimethylpyridin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 3-bromo-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-bromo-N,N-dimethylpyridin-4-amine, highlighting differences in substituent positions, molecular properties, and applications:

Key Comparative Insights:

Substituent Position and Reactivity :

- The position of bromine significantly impacts reactivity. For example, 2-bromo-N,N-dimethylpyridin-4-amine (bromine at C2) may exhibit different electronic effects compared to the C3-brominated analog, influencing its participation in nucleophilic substitution or cross-coupling reactions .

- In 3-bromo-N,4-dimethylaniline, the benzene ring (vs. pyridine) reduces electron deficiency, making it less effective as a catalyst compared to pyridine-based analogs like DMAP (N,N-dimethylpyridin-4-amine) .

DMAP-based ionic liquids (e.g., DMAP-ILs) demonstrate enhanced thermal stability (TGA/DSC data ), whereas brominated derivatives like this compound are valued for their synthetic versatility rather than catalytic properties .

Applications :

- Brominated pyridines are pivotal in drug discovery. For instance, 5-bromo-N,3-dimethylpyridin-2-amine derivatives (e.g., CAS 1220036-22-5) incorporate tetrahydropyran groups to improve solubility and bioavailability .

- In contrast, this compound’s primary role is as a building block for functionalized heterocycles, leveraging its bromine atom for further derivatization .

Biologische Aktivität

3-Bromo-N,N-dimethylpyridin-4-amine, with the molecular formula CHBrN and CAS number 84539-35-5, is a brominated derivative of pyridine. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight: 201.064 g/mol

- Density: 1.469 g/cm³

- Boiling Point: 236.015 °C at 760 mmHg

- LogP: 1.91010

These properties suggest that the compound is relatively stable and has moderate lipophilicity, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and dimethylamino group enhances its binding affinity to these targets. The compound can inhibit enzyme activity by binding to the active site or modulating receptor function through competitive inhibition or allosteric modulation .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, which is a significant aspect of its biological activity:

- Inhibition of Dihydrofolate Reductase (DHFR): Similar compounds have shown promise in inhibiting DHFR, an essential enzyme in nucleotide synthesis, making them potential candidates for anticancer therapies.

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the structural modifications of pyridine derivatives, including this compound, for their anticancer properties. The results indicated that this compound could inhibit tumor cell proliferation in vitro by interfering with metabolic pathways essential for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-N,N-dimethylpyridin-4-amine | Bromine at position 2 | Moderate enzyme inhibition |

| 4-Dimethylaminopyridine (DMAP) | Lacks bromine but retains dimethylamino group | Strong nucleophilic catalyst |

| 3-Bromo-N,N-dimethylaniline | Similar structure without pyridine ring | Limited biological activity |

This table illustrates that while other compounds share structural similarities, the unique combination of bromine and dimethylamino groups in this compound endows it with distinct biological properties.

Applications in Drug Discovery

Due to its promising biological activities, this compound serves as a lead compound in drug discovery efforts targeting various diseases, particularly cancer and infectious diseases. Its role as an intermediate in synthesizing more complex organic molecules further enhances its utility in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 3-bromo-N,N-dimethylpyridin-4-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or coupling reactions. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are effective for introducing bromine or dimethylamine groups. A representative method uses reagents like cesium carbonate as a base and copper(I) bromide as a catalyst in solvents such as dimethyl sulfoxide (DMSO) at 35–50°C . Optimization may include varying reaction time (e.g., 24–48 hours), temperature, and catalyst loading. Column chromatography with gradients like ethyl acetate/hexane (0–100%) is recommended for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?

The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyridine ring. Reactivity can be enhanced using catalysts like copper(I) or palladium in cross-coupling reactions (e.g., Suzuki or Sonogashira) to form C-C bonds . The dimethylamine group at the 4-position directs electrophilic substitution to the ortho/para positions .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed reactions involving this compound?

Copper(I) catalysts facilitate single-electron transfer (SET) mechanisms, forming aryl-copper intermediates. For example, in Ullmann-type couplings, the catalyst activates the C-Br bond, enabling coupling with amines or other nucleophiles. Kinetic studies suggest that base choice (e.g., Cs₂CO₃ vs. K₃PO₄) impacts the rate of oxidative addition . Computational modeling (DFT) can further elucidate transition states and regioselectivity .

Q. How can crystallographic data validate the molecular geometry of this compound and its metal complexes?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths and angles. For example, Cu(II) complexes with this ligand show square-planar geometry, with Cu-N(pyridine) distances of ~1.98 Å . Twinning or high-resolution data may require specialized refinement protocols .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational states of this compound?

- VT-NMR (Variable Temperature) : Detects dynamic processes like ring puckering.

- NOESY : Identifies spatial proximity between dimethylamine protons and aromatic hydrogens.

- Solid-state NMR : Differentiates crystalline vs. amorphous forms .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 17.9% vs. >90%)?

Yield discrepancies often arise from:

- Reagent purity : Use freshly distilled solvents and anhydrous bases.

- Catalyst deactivation : Ensure strict anaerobic conditions for copper-based reactions.

- Workup efficiency : Optimize extraction (e.g., DCM/HCl washes) to recover polar byproducts .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for antimalarial or enzyme-inhibiting compounds. For instance, derivatives with quinoline or pyrimidine moieties show activity against Plasmodium falciparum. Biological assays (e.g., IC₅₀ determinations) and docking studies (e.g., targeting cholinesterases) are critical for evaluating therapeutic potential .

Q. What safety protocols are essential when handling this compound?

Q. How is this compound utilized in coordination chemistry?

It acts as a monodentate ligand, coordinating via the pyridine nitrogen. Copper(II) complexes exhibit magnetic properties and catalytic activity in oxidation reactions. EPR spectroscopy and cyclic voltammetry characterize redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.